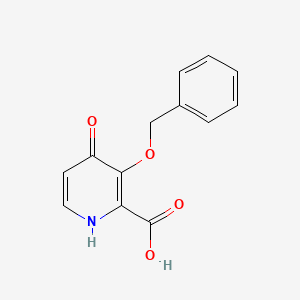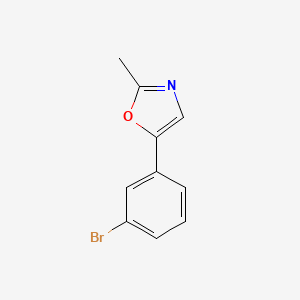
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is an organic compound that belongs to the benzonitrile family. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring with a cyano group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile typically involves multi-step organic reactionsFor instance, starting from 3-fluoro-5-methylbenzaldehyde, the compound can be synthesized through a series of reactions including reduction, cyanation, and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(carboxymethyl)-5-methylbenzonitrile.
Reduction: 3-Fluoro-4-(hydroxymethyl)-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-3-(hydroxymethyl)benzonitrile: Positional isomer with different chemical properties.
3-Fluoro-4-(hydroxymethyl)-5-chlorobenzonitrile: Contains a chlorine atom instead of a methyl group, leading to different reactivity
Uniqueness
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
3-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,12H,5H2,1H3 |
InChI-Schlüssel |
OEYJLYNXCRJJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)








